Pentachlorobenzamide

説明

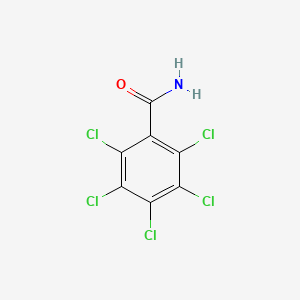

Pentachlorobenzamide is a polychlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and an amide functional group (-CONH₂). It is structurally related to pesticides, industrial intermediates, and persistent organic pollutants (POPs) such as pentachlorophenol and pentachlorobenzene. The compound has been identified in analytical studies of industrial materials, such as tattoo inks, where it is flagged for its hazardous properties . Its synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of methylthio derivatives .

特性

分子式 |

C7H2Cl5NO |

|---|---|

分子量 |

293.4 g/mol |

IUPAC名 |

2,3,4,5,6-pentachlorobenzamide |

InChI |

InChI=1S/C7H2Cl5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) |

InChIキー |

WHKQPTLEJWMAQS-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Similar Compounds

Pentachlorobenzamide belongs to a family of polychlorinated benzene derivatives. Key structurally related compounds include:

| Compound | Functional Group | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| This compound | Amide (-CONH₂) | C₇H₄Cl₅NO | Amide group at position 1 |

| Tetrachlorobenzamide | Amide (-CONH₂) | C₇H₅Cl₄NO | Four chlorine atoms instead of five |

| Pentachlorophenol | Phenol (-OH) | C₆HCl₅O | Hydroxyl group instead of amide |

| Pentachlorobenzene | Benzene | C₆HCl₅ | No functional group; only chlorine atoms |

| Pentachloroaniline | Amine (-NH₂) | C₆H₂Cl₅N | Amine group instead of amide |

Note: Molecular formulas are derived from synthesis data and structural analogs .

Physicochemical Properties

Key properties of this compound and related compounds are summarized below:

Data sources: Analytical chromatography , molecular weight calculations , and bioaccumulation studies .

Hazard Profiles

Hazard classifications (based on the Globally Harmonized System, GHS) highlight critical differences:

Pentachlorophenol exhibits higher acute toxicity due to its phenol group, which disrupts cellular membranes . Pentachlorobenzene is regulated as a POP due to environmental persistence .

Environmental and Toxicological Behavior

- Bioaccumulation : Pentachlorobenzene has a high bioaccumulation factor (BAF >5,000 in fish) due to hydrophobicity . This compound’s amide group may reduce bioaccumulation but increase water solubility.

- Degradation: Polychlorinated aromatics resist microbial degradation, leading to environmental persistence. Pentachlorophenol degrades slightly faster via photolysis .

- Regulatory Status: Pentachlorobenzene is classified as a POP , while pentachlorophenol is banned in many countries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。